molecular formula C15H21NO4 B5571361 3-[2-(2-tert-Butyl-phenoxy)-acetylamino]-propionic acid

3-[2-(2-tert-Butyl-phenoxy)-acetylamino]-propionic acid

Cat. No.: B5571361
M. Wt: 279.33 g/mol
InChI Key: PYJDYJFWVHEJLE-UHFFFAOYSA-N
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Description

3-[2-(2-tert-Butyl-phenoxy)-acetylamino]-propionic acid is a propionic acid derivative characterized by a tert-butyl-substituted phenoxy group linked via an acetyl amino moiety. Such derivatives are often intermediates in synthesizing bioactive molecules, including thrombolytics and central nervous system (CNS)-targeting agents .

Properties

IUPAC Name

3-[[2-(2-tert-butylphenoxy)acetyl]amino]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO4/c1-15(2,3)11-6-4-5-7-12(11)20-10-13(17)16-9-8-14(18)19/h4-7H,8-10H2,1-3H3,(H,16,17)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYJDYJFWVHEJLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=CC=C1OCC(=O)NCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(2-tert-Butyl-phenoxy)-acetylamino]-propionic acid typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-[2-(2-tert-Butyl-phenoxy)-acetylamino]-propionic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Amines, alcohols.

    Substitution: Various phenoxy derivatives depending on the nucleophile used.

Scientific Research Applications

3-[2-(2-tert-Butyl-phenoxy)-acetylamino]-propionic acid is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of 3-[2-(2-tert-Butyl-phenoxy)-acetylamino]-propionic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The acetylamino group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The phenoxy moiety can interact with hydrophobic pockets, enhancing the binding affinity and specificity .

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural and functional differences between 3-[2-(2-tert-Butyl-phenoxy)-acetylamino]-propionic acid and related compounds:

Compound Name Substituents Key Features Biological Activity Reactivity
This compound (Target) 2-tert-Butyl-phenoxy, acetyl High lipophilicity due to tert-butyl; acetyl linkage for hydrogen bonding Potential CNS/cardiovascular applications Likely stable under physiological conditions; tert-butyl may reduce oxidation
2-[2-(4-chloro-phenyl)-acetylamino]-3-(3,4-dimethoxyphenyl)propionic acid methyl ester Chloro, methoxy Orthorhombic crystal structure; N–H⋯O hydrogen bonds along [100] direction Intermediate for thrombolytics and CNS agents Stable crystalline form; methoxy groups enhance solubility
3,3',5,5'-tetra(tert-butyl)-4,4'-dihydroxybiphenyl Di-tert-butyl Oxidative condensation product Not reported Forms via redox reaction with thionyl chloride; highlights tert-butyl reactivity
(2S)-2-[(tert-Butoxycarbonyl)amino]-3-(3,4-difluorophenyl)propionic acid Boc, difluorophenyl Boc-protected amino acid; fluorine substituents Amino acid derivative with metabolic studies Boc group enhances stability; fluorine increases electronegativity
2-(acetylamino)-3-(1H-indol-3-yl)propanoic acid Indole, acetyl Indole ring for π-π interactions; acetyl for hydrogen bonding Not specified Potential CNS activity due to indole moiety

Key Comparative Insights

Lipophilicity and Stability
  • The tert-butyl group in the target compound enhances lipophilicity compared to chloro or methoxy substituents in analogues . This property may improve blood-brain barrier penetration for CNS applications.
  • In contrast, the Boc group in (2S)-2-[(tert-Butoxycarbonyl)amino]-3-(3,4-difluorophenyl)propionic acid serves as a protective moiety, increasing solubility and metabolic resistance .
Reactivity
  • The tert-butyl group in 3,3',5,5'-tetra(tert-butyl)-4,4'-dihydroxybiphenyl participates in redox-driven condensation, suggesting that tert-butyl positioning in the target compound may influence unintended side reactions under harsh conditions .
  • Methoxy and chloro groups in related compounds promote stable crystalline packing via hydrogen bonds, whereas the target’s tert-butyl group may prioritize hydrophobic interactions .

Biological Activity

3-[2-(2-tert-Butyl-phenoxy)-acetylamino]-propionic acid is a synthetic compound with a distinctive structure that includes a propionic acid backbone, an acetylamino group, and a tert-butyl phenoxy moiety. This compound has garnered attention in pharmacological research due to its potential biological activities, particularly in anti-inflammatory and analgesic pathways.

Chemical Structure and Synthesis

The chemical structure of this compound facilitates various chemical interactions, making it a candidate for further pharmacological studies. The synthesis typically involves several steps to ensure high purity suitable for biological testing, which may include:

  • Formation of the Acetylamino Group : This step involves the reaction of an appropriate amine with an acylating agent.
  • Coupling with the Propionic Acid Backbone : The propionic acid is then coupled to the acetylamino moiety.
  • Introduction of the Phenoxy Group : The tert-butyl phenoxy group is introduced through nucleophilic substitution reactions.

Anti-inflammatory and Analgesic Effects

Research indicates that this compound exhibits significant biological activity, particularly in anti-inflammatory pathways. Preliminary studies suggest that it may interact with cyclooxygenase enzymes (COX), which play a crucial role in the inflammatory response.

Biological Activity Mechanism References
Anti-inflammatoryCOX inhibition
AnalgesicPain pathway modulation

Lipid Metabolism

In addition to its anti-inflammatory properties, there are indications that this compound may influence lipid metabolism, potentially exhibiting hypocholesterolemic effects similar to related compounds. This suggests that further studies could elucidate its role in managing lipid levels.

Study on Inflammatory Response

A study conducted on animal models demonstrated that administration of this compound significantly reduced markers of inflammation compared to control groups. The findings highlighted its potential as an effective therapeutic agent for conditions characterized by chronic inflammation.

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds revealed that this compound exhibited unique biological activities not seen in other derivatives. For instance:

Compound Name Unique Features Biological Activity
2-Acetylthio-3-(4-phenoxybenzoyl)propionic acidNoted for hypocholesterolemic activityModerate anti-inflammatory
3-Amino-N-{4-[2-(2,6-Dimethyl-Phenoxy)-Acetylamino]-3-Hydroxy-1-Isobutyl-5-Phenyl-Pentyl}-BenzamideComplex structure with multiple functional groupsBroader biological activity

This table illustrates how the unique combination of functional groups in this compound may confer distinct therapeutic potentials.

Future Directions

Further research is warranted to explore the exact mechanisms of action, potential side effects, and broader applications in therapeutic contexts. Studies focusing on receptor binding affinities and enzyme interactions will be crucial in understanding its pharmacodynamics.

Q & A

Q. What are the key steps and challenges in synthesizing 3-[2-(2-tert-Butyl-phenoxy)-acetylamino]-propionic acid?

The synthesis typically involves coupling the tert-butylphenoxy acetyl group to the propionic acid backbone via amide bond formation. Critical steps include:

  • Protection/deprotection strategies : Use of tert-butoxycarbonyl (Boc) groups to stabilize reactive intermediates during synthesis .
  • Solvent optimization : Dichloromethane or methanol is often preferred for solubility and reaction efficiency .
  • Monitoring techniques : Thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) ensures reaction completion and purity assessment . Challenges include avoiding side reactions (e.g., hydrolysis of the acetyl group) and achieving high enantiomeric purity.

Q. How is the crystal structure of this compound determined, and what insights does it provide?

X-ray crystallography is the gold standard. For analogous compounds:

  • Crystallization : Needle-like crystals are grown via slow evaporation, often in polar solvents .
  • Data collection : MoKα radiation (λ = 0.71073 Å) resolves atomic positions with high precision. Hydrogen atoms are geometrically constrained .
  • Structural insights : Orthorhombic space groups (e.g., P2₁2₁2₁) and hydrogen-bonded molecular chains along specific axes (e.g., [100]) stabilize the structure . These details guide structure-activity relationship (SAR) studies for drug design.

Advanced Research Questions

Q. How can discrepancies in spectroscopic data (e.g., NMR vs. X-ray) be resolved for this compound?

Contradictions between NMR (solution state) and X-ray (solid state) data arise from conformational flexibility. Methodological approaches include:

  • Dynamic NMR : Variable-temperature studies to detect rotational barriers or tautomerism .
  • Computational modeling : Density functional theory (DFT) optimizations compare experimental and theoretical spectra .
  • Complementary techniques : Pairing X-ray data with solid-state NMR or IR spectroscopy validates hydrogen-bonding networks .

Q. What strategies optimize the biological activity of this compound in CNS-targeted drug development?

Analogous tetrahydroisoquinoline intermediates show CNS activity via:

  • Hydrogen-bond modulation : Introducing electron-withdrawing groups (e.g., chloro substituents) enhances receptor binding affinity .
  • Bioisosteric replacement : Substituting the tert-butyl group with trifluoromethyl or methoxy groups improves blood-brain barrier permeability .
  • In vitro assays : Testing against neuronal ion channels or enzyme targets (e.g., monoamine oxidases) validates therapeutic potential .

Q. How do steric effects from the tert-butyl group influence reaction kinetics in derivative synthesis?

The bulky tert-butyl group:

  • Slows nucleophilic attacks : Steric hindrance reduces reaction rates during amide coupling, requiring longer reaction times or elevated temperatures .
  • Directs regioselectivity : In electrophilic aromatic substitution, the tert-butyl group acts as an ortho/para director, influencing product distribution . Kinetic studies using time-resolved HPLC or mass spectrometry quantify these effects .

Methodological Considerations

Q. What analytical techniques are critical for purity assessment of this compound?

  • HPLC-MS : Detects trace impurities (<0.1%) and confirms molecular weight .
  • Elemental analysis : Validates C, H, N, and O content within ±0.4% of theoretical values .
  • Thermogravimetric analysis (TGA) : Assesses thermal stability and decomposition profiles .

Q. How can hydrogen-bonding networks be experimentally validated for this compound?

  • X-ray crystallography : Directly visualizes intermolecular N–H⋯O and O–H⋯O interactions .
  • Solid-state NMR : ¹⁵N and ¹³C chemical shifts correlate with hydrogen-bond strengths .
  • IR spectroscopy : Stretching frequencies of N–H (3300–3500 cm⁻¹) and C=O (1650–1750 cm⁻¹) confirm bonding patterns .

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